N-[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-N-ethyl-acetamide
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Overview
Description
N-[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-N-ethyl-acetamide is a synthetic organic compound that features a piperidine ring, which is a six-membered heterocycle containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-N-ethyl-acetamide typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Amino-acetyl Group: The amino-acetyl group can be introduced through acylation reactions.
N-Ethylation: The final step involves the N-ethylation of the piperidine nitrogen.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-N-ethyl-acetamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as halides, alkoxides, and amines under various conditions depending on the desired substitution.
Major Products
Oxidation: N-oxides and other oxidized derivatives.
Reduction: Amines and alcohols.
Substitution: Substituted piperidine derivatives with various functional groups.
Scientific Research Applications
N-[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-N-ethyl-acetamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders and pain management.
Organic Synthesis: It serves as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biological Studies: The compound is used in biological research to study its effects on cellular processes and its potential as a therapeutic agent.
Industrial Applications: It is utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of N-[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-N-ethyl-acetamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
N-[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-N-methyl-acetamide: Similar structure but with a methyl group instead of an ethyl group.
N-[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-N-propyl-acetamide: Similar structure but with a propyl group instead of an ethyl group.
N-[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-N-isopropyl-acetamide: Similar structure but with an isopropyl group instead of an ethyl group.
Uniqueness
N-[1-(2-Amino-acetyl)-piperidin-2-ylmethyl]-N-ethyl-acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its ethyl group may influence its pharmacokinetic and pharmacodynamic profiles, making it a valuable compound for specific applications .
Properties
IUPAC Name |
N-[[1-(2-aminoacetyl)piperidin-2-yl]methyl]-N-ethylacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23N3O2/c1-3-14(10(2)16)9-11-6-4-5-7-15(11)12(17)8-13/h11H,3-9,13H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTHKAKJQVBSOKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCCCN1C(=O)CN)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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